molecular formula C24H33ClN2O B4043059 3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride

Cat. No.: B4043059
M. Wt: 401.0 g/mol
InChI Key: KIMWLFGZALTZCX-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride is a complex organic compound that features a piperidine ring substituted with tetramethyl groups and a propanamide moiety

Scientific Research Applications

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride is unique due to the presence of both diphenyl and propanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O.ClH/c1-23(2)16-20(17-24(3,4)26-23)25-22(27)15-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20-21,26H,15-17H2,1-4H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWLFGZALTZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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3,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride

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